molecular formula C17H18N2O2 B12800383 2-Amino-7,9,-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one CAS No. 140413-00-9

2-Amino-7,9,-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one

Cat. No.: B12800383
CAS No.: 140413-00-9
M. Wt: 282.34 g/mol
InChI Key: KGWRKSLKDXAWRK-UHFFFAOYSA-N
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Description

2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is a complex organic compound belonging to the class of dibenzoxazepines. This compound is characterized by its unique structure, which includes an oxazepine ring fused with a dibenzene system. The presence of amino, methyl, and ethyl groups further adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dibenzene System: Starting with a suitable dibenzene precursor, such as 2,4-dimethylbenzene, the compound undergoes a series of electrophilic aromatic substitution reactions to introduce the necessary functional groups.

    Oxazepine Ring Formation: The dibenzene intermediate is then reacted with an appropriate oxazepine precursor under controlled conditions to form the oxazepine ring. This step often requires the use of strong acids or bases as catalysts.

    Amino Group Introduction:

Industrial Production Methods

In an industrial setting, the production of 2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as:

    Catalytic Hydrogenation: To selectively reduce specific functional groups.

    Chromatographic Purification: To isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Ammonia, amine derivatives, nucleophilic catalysts.

Major Products

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.

    Enzyme Inhibition: Inhibiting the activity of key enzymes involved in metabolic pathways.

    Gene Expression Modulation: Affecting the expression of genes related to cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)thiazepin-11-(10H)-one: Similar structure with a thiazepine ring instead of an oxazepine ring.

    2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)diazepin-11-(10H)-one: Contains a diazepine ring instead of an oxazepine ring.

Uniqueness

2-Amino-7,9-dimethyl-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is unique due to its specific oxazepine ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

140413-00-9

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

8-amino-5-ethyl-2,4-dimethylbenzo[b][1,4]benzoxazepin-6-one

InChI

InChI=1S/C17H18N2O2/c1-4-19-16-11(3)7-10(2)8-15(16)21-14-6-5-12(18)9-13(14)17(19)20/h5-9H,4,18H2,1-3H3

InChI Key

KGWRKSLKDXAWRK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2OC3=C(C1=O)C=C(C=C3)N)C)C

Origin of Product

United States

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